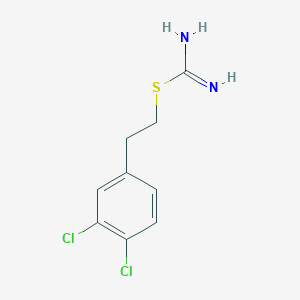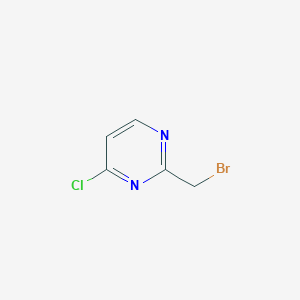
Ferrocene, 1,1'-bis(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(hydroxymethyl)ferrocene is an organometallic compound with the molecular formula C₁₂H₁₄FeO₂. It consists of a ferrocene core, where two cyclopentadienyl rings are bound to a central iron atom, and each ring is substituted with a hydroxymethyl group. This compound is known for its unique electronic and structural properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Bis(hydroxymethyl)ferrocene can be synthesized through the reaction of ferrocene with formaldehyde in the presence of a base. The process involves the generation of dilithioferrocene by reacting ferrocene with n-butyllithium, followed by the addition of paraformaldehyde to form the desired product .
Industrial Production Methods: While specific industrial production methods for 1,1’-bis(hydroxymethyl)ferrocene are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 1,1’-Bis(hydroxymethyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ferrocene derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ferrocenecarboxaldehyde or ferrocenecarboxylic acid.
Reduction: Formation of ferrocene derivatives with different alkyl or aryl groups.
Substitution: Formation of various substituted ferrocenes depending on the nucleophile used.
科学的研究の応用
1,1’-Bis(hydroxymethyl)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organometallic compounds and polymers.
Biology: Investigated for its potential use in bio-sensing and as a redox-active probe in biological systems.
Industry: Utilized in the development of advanced materials, such as electrochemical sensors and catalysts.
作用機序
The mechanism by which 1,1’-bis(hydroxymethyl)ferrocene exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in redox reactions and electrochemical applications. The hydroxymethyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding to molecular targets .
類似化合物との比較
Ferrocene: The parent compound, consisting of two cyclopentadienyl rings bound to an iron atom.
1,1’-Bis(chloromethyl)ferrocene: Similar structure but with chloromethyl groups instead of hydroxymethyl groups.
1,1’-Bis(diphenylphosphino)ferrocene: Contains diphenylphosphino groups, used as a ligand in coordination chemistry.
Uniqueness: 1,1’-Bis(hydroxymethyl)ferrocene is unique due to the presence of hydroxymethyl groups, which enhance its solubility in polar solvents and provide additional sites for chemical modification. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
特性
分子式 |
C12H14FeO2 |
|---|---|
分子量 |
246.08 g/mol |
IUPAC名 |
cyclopenta-1,4-dien-1-ylmethanol;iron(2+) |
InChI |
InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2;/q2*-1;+2 |
InChIキー |
AQUSAQRCJHSYBO-UHFFFAOYSA-N |
正規SMILES |
[CH-]1C=CC(=C1)CO.[CH-]1C=CC(=C1)CO.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol](/img/structure/B8797297.png)











